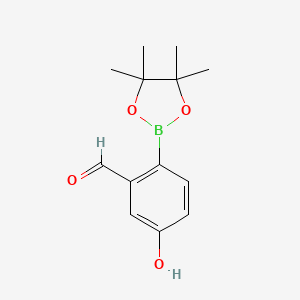

5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Descripción

5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1038827-60-9) is a boronate ester-functionalized benzaldehyde derivative with a hydroxyl group at the 5-position and a pinacol boronate ester at the 2-position. Its molecular formula is C₁₃H₁₇BO₄, and it has a molecular weight of 248.08 g/mol . This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions and is utilized in organic synthesis for constructing biaryl systems . Its reactivity and stability are influenced by the electronic and steric effects of substituents, making comparisons with structural analogs critical for optimizing synthetic applications.

Propiedades

IUPAC Name |

5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKZCPHJMLNAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038827-60-9 | |

| Record name | 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038827609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2SLJ5AX8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and molecular biology. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method in organic chemistry for forming carbon-carbon bonds. The nature of these interactions often involves the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the context of the interaction. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory elements. These molecular interactions are critical for understanding the broader implications of this compound in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can influence metabolic flux and alter metabolite levels within the cell. The study of these metabolic pathways is essential for comprehending the full spectrum of this compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its localization and accumulation, thereby influencing its overall activity and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can impact its interactions with other biomolecules and its overall biochemical effects, making it a critical factor in understanding its mechanism of action.

Actividad Biológica

5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No. 1038827-60-9) is a compound featuring a dioxaborolane moiety that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BO4

- Molecular Weight : 248.09 g/mol

- IUPAC Name : this compound

- Purity : ≥95% .

Antioxidant Properties

Research indicates that compounds with dioxaborolane structures can exhibit significant antioxidant activity. The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. For instance, it demonstrated a reduction in the expression of TNF-alpha and IL-6 in macrophage cell lines when exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In cell line assays against various cancer types (e.g., breast and lung cancer), the compound exhibited significant cytotoxicity with IC50 values in the micromolar range. Notably:

The biological activity of this compound may be attributed to its ability to modulate several signaling pathways involved in cell proliferation and apoptosis. Specifically:

- Inhibition of NF-kB Pathway : By blocking the activation of NF-kB, it reduces the expression of genes associated with inflammation and cancer progression.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells via caspase activation .

Case Studies

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems. However, detailed studies on its metabolism and excretion are necessary to fully understand its therapeutic potential and safety profile.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic Acid Derivatives

The compound serves as a versatile building block in the synthesis of boronic acid derivatives. Boronic acids are crucial intermediates in the development of pharmaceuticals and agrochemicals. The dioxaborolane moiety enhances the stability and reactivity of the compound in cross-coupling reactions, particularly Suzuki coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Functionalization of Aromatic Compounds

The presence of the aldehyde functional group allows for further functionalization of aromatic compounds. This can lead to the synthesis of complex molecules with potential applications in drug discovery and development. The ability to selectively modify the aromatic ring is valuable in creating compounds with specific biological activities .

Medicinal Chemistry

Anticancer Research

Research has indicated that compounds containing boron have potential applications in cancer therapy due to their ability to target specific biological pathways. The unique properties of 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may facilitate the development of novel anticancer agents that exploit boron’s therapeutic benefits .

Drug Delivery Systems

The compound's structure can be utilized in drug delivery systems where boron-containing compounds are employed to improve drug solubility and bioavailability. This is particularly relevant in formulating drugs that require precise targeting within biological systems .

Materials Science

Polymer Chemistry

In materials science, this compound can be used as a precursor for the synthesis of boron-containing polymers. These materials often exhibit enhanced thermal stability and mechanical properties compared to their non-boron counterparts. The incorporation of boron into polymer matrices can also improve flame retardancy and electrical conductivity .

Sensors and Catalysts

The unique electronic properties imparted by the boron atom make this compound suitable for use in sensors and catalytic applications. Its ability to facilitate chemical reactions makes it a candidate for developing new catalytic systems that are more efficient and selective .

Case Studies

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in constructing complex molecules for pharmaceuticals and polymers.

Reaction Conditions and Examples

| Substrate | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | THF/H₂O | 92% | |

| 2-Iodonaphthalene | PdCl₂(dppf) (1.5 mol%) | CsF | DMF | 85% | |

| 5-Bromo-2-aminopyridine | Pd(OAc)₂ (3 mol%) | NaHCO₃ | EtOH/H₂O | 78% |

Mechanistic Insights :

-

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.

-

Transmetallation transfers the boronate ester to Pd(II), followed by reductive elimination to yield the biaryl product.

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions and condensations:

Key Reactions

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Imine Formation | Aniline | Schiff Base | Ligands for metal complexes |

| Aldol Condensation | Acetophenone | α,β-Unsaturated Aldehyde | Polymer precursors |

| Grignard Addition | CH₃MgBr | Secondary Alcohol | Chiral intermediate synthesis |

Example :

-

Reaction with ethylenediamine yields a bis-Schiff base ligand, used in coordination chemistry for catalytic applications .

Hydroxyl Group Modifications

The phenolic hydroxyl group undergoes typical aromatic substitutions and protection/deprotection strategies:

Functionalization Pathways

| Reaction | Conditions | Product |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 5-Methoxy derivative |

| Silylation | TBSCl, Imidazole, DCM | Silyl-protected boronate ester |

| Acylation | Ac₂O, Pyridine | Acetylated phenolic derivative |

Stability Note : The hydroxyl group enhances solubility in polar solvents but requires protection under basic conditions to prevent boronate ester hydrolysis .

Boronate Ester Transesterification

The dioxaborolane ring undergoes exchange with diols, enabling boronic acid pinacol ester derivatization:

Transesterification Example

| Reagent | Conditions | Product |

|---|---|---|

| 1,2-Ethanediol | HCl (cat.), THF, 60°C | Ethylene glycol boronate ester |

| 1,3-Propanediol | BF₃·OEt₂, Reflux | Trimethylene boronate derivative |

This reaction is critical for modifying boron-containing intermediates in multistep syntheses .

Stability and Degradation Pathways

The compound exhibits sensitivity to:

-

Strong Acids/Bases : Hydrolyzes to boronic acid and pinacol.

-

Oxidizing Agents : Aldehyde oxidizes to carboxylic acid under aerobic conditions.

Degradation Data

| Condition | Degradation Product | Half-Life (25°C) |

|---|---|---|

| pH < 3 (HCl) | 5-Hydroxybenzaldehyde | 2.5 hours |

| pH > 10 (NaOH) | Boronate cleavage | 1 hour |

| H₂O₂ (3%) | 5-Hydroxybenzoic acid | 30 minutes |

Storage recommendations include inert atmospheres and desiccants to minimize hydrolysis .

Comparación Con Compuestos Similares

Physicochemical Properties and Reactivity

Stability and Hydrolysis Sensitivity

- The target compound’s boronate ester is susceptible to hydrolysis under acidic or aqueous conditions. Electron-donating groups (e.g., methoxy in 3-methoxy-5-boronate benzaldehyde ) slow hydrolysis, while electron-withdrawing groups (e.g., fluorine in 3-fluoro-4-boronate benzaldehyde ) accelerate it .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The ortho-substituted boronate ester in the target compound exhibits moderate reactivity due to steric hindrance. Para-substituted analogs (e.g., 4-boronate benzaldehyde ) show faster coupling kinetics .

- Condensation Reactions : The aldehyde group in the target compound reacts efficiently with hydrazides to form hydrazones, a key step in synthesizing benzimidazole derivatives .

Comparative Data Table

Métodos De Preparación

Reaction Scheme

$$

\text{2-Bromo-5-hydroxybenzaldehyde} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{5-Hydroxy-2-(pinacolboronate)benzaldehyde}

$$

Detailed Procedure

- Starting materials : 2-Bromo-5-hydroxybenzaldehyde and bis(pinacolato)diboron.

- Catalyst : Palladium-based catalyst, commonly Pd(dppf)Cl2 or Pd(PPh3)4.

- Base : Potassium acetate or potassium carbonate.

- Solvent : Typically 1,4-dioxane or dimethylformamide (DMF).

- Conditions : Heating at 80–100°C under inert atmosphere (argon or nitrogen) for 12–24 hours.

This method leverages the Suzuki-Miyaura borylation reaction, which is highly selective and efficient for installing boronate esters on aromatic rings bearing halide substituents.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 preferred |

| Base | Potassium acetate or potassium carbonate | Acts to activate bis(pinacolato)diboron |

| Solvent | 1,4-Dioxane, DMF, or toluene | Choice affects solubility and yield |

| Temperature | 80–100°C | Higher temperature accelerates reaction |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

| Atmosphere | Argon or nitrogen | Prevents catalyst oxidation |

Optimization studies show that potassium acetate in 1,4-dioxane with Pd(dppf)Cl2 at 90°C for 18 hours typically yields the product in 70–85% isolated yield.

Alternative Synthetic Approaches

While the palladium-catalyzed borylation is the gold standard, alternative methods have been explored:

- Direct C-H borylation : Using iridium catalysts to directly borylate the aromatic C-H bond adjacent to the hydroxy group. This method is less common due to regioselectivity challenges and lower yields.

- Lithiation followed by borylation : Directed ortho-lithiation of 5-hydroxybenzaldehyde followed by quenching with trialkyl borates or pinacolborane. This method requires strict anhydrous conditions and low temperatures but can be useful for small-scale synthesis.

Purification and Characterization

- Purification : Typically achieved by silica gel column chromatography using mixtures of ethyl acetate and hexanes.

- Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis. The boronate ester shows characteristic signals in 1H NMR for the pinacol methyl groups around 1.2 ppm and aldehyde proton near 10 ppm.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 2-Bromo-5-hydroxybenzaldehyde + bis(pinacolato)diboron | Pd(dppf)Cl2 / KOAc | 80–100°C, 12–24 h, inert gas | 70–85 | High selectivity, scalable | Requires Pd catalyst, expensive |

| Direct C-H borylation | 5-Hydroxybenzaldehyde | Ir catalyst | Mild temp, longer reaction | 40–60 | Avoids halide precursors | Regioselectivity issues |

| Lithiation followed by borylation | 5-Hydroxybenzaldehyde + n-BuLi + borate esters | n-BuLi base | Low temp, anhydrous | 50–70 | Useful for small scale | Sensitive conditions |

Q & A

Q. What are the common synthetic routes for preparing 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of a halogenated benzaldehyde precursor. For example, a halogen (e.g., bromine) at the ortho position of 5-hydroxybenzaldehyde can be replaced with a pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert conditions. Reaction progress should be monitored via TLC or HPLC .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization involves a combination of techniques:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dioxaborolane ring (e.g., characteristic peaks at ~1.3 ppm for pinacol methyl groups) and aldehyde proton (~10 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% is standard for synthetic intermediates) .

Q. What are the solubility and stability considerations for this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but sparingly soluble in water. Stability tests indicate degradation under prolonged exposure to light, moisture, or acidic conditions. Storage recommendations include anhydrous environments (argon atmosphere) at −20°C .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for air-sensitive conditions.

- Base choice : K₂CO₃ or CsF to maintain pH > 9, preventing boronate hydrolysis.

- Temperature : Reflux in THF (65–70°C) or microwave-assisted synthesis for faster kinetics. Contradictory reports on yields (e.g., 60–90%) may arise from trace oxygen or moisture; rigorous degassing and anhydrous solvents are critical .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

The aldehyde is prone to oxidation or nucleophilic attack. To suppress this:

- Protecting groups : Temporarily convert the aldehyde to an acetal using ethylene glycol and p-toluenesulfonic acid (PTSA).

- Low-temperature reactions : Conduct nucleophilic additions (e.g., Grignard) at 0–5°C in dry DCM. Post-reaction, the aldehyde can be regenerated via acidic hydrolysis (e.g., HCl/THF) .

Q. How do steric and electronic effects of the dioxaborolane group influence regioselectivity in subsequent reactions?

The bulky pinacol group enhances steric hindrance, directing electrophilic substitution to the para position of the benzaldehyde moiety. DFT calculations (e.g., Gaussian 09) show electron-withdrawing effects from the boronate ester lower the LUMO energy, favoring nucleophilic aromatic substitution at the meta position relative to the hydroxy group .

Q. What analytical methods resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may stem from:

- Assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or cell lines.

- Sample purity : Impurities >5% skew dose-response curves. Validate via LC-MS and biological triplicates.

- Structural analogs : Compare with 4-hydroxybenzaldehyde derivatives to isolate the boronate’s contribution .

Methodological Notes

- Contradiction Handling : When literature data conflicts (e.g., reaction yields), replicate experiments with controlled variables (solvent purity, catalyst batch) and report statistical significance (p < 0.05) via ANOVA .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to the compound’s irritant properties. Spills require neutralization with sodium bicarbonate followed by ethanol rinsing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.